

# An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Lunacrine

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## Compound of Interest

Compound Name: (+)-Lunacrine

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## Abstract

**(+)-Lunacrine** is a furoquinoline alkaloid isolated from plants of the Lunasia genus, notably *Lunasia amara*.<sup>[1][2]</sup> This document provides a comprehensive overview of the chemical and structural properties of **(+)-Lunacrine**, alongside its reported biological activities. It is intended to serve as a technical resource, consolidating available spectroscopic data, outlining experimental methodologies for its study, and exploring its potential therapeutic applications. While quantitative biological data for the pure compound is limited in publicly accessible literature, this guide furnishes detailed protocols for its isolation and biological evaluation to facilitate further research.

## Chemical Structure and Properties

**(+)-Lunacrine** is a chiral molecule with a rigid tetracyclic furoquinoline core. Its systematic IUPAC name is (2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one. The chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Properties of **(+)-Lunacrine**

Property	Value	Source
IUPAC Name	(2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one	PubChem
Molecular Formula	C <sub>16</sub> H <sub>19</sub> NO <sub>3</sub>	PubChem
Molecular Weight	273.33 g/mol	PubChem
CAS Number	82-40-6	PubChem
Canonical SMILES	<chem>CC(C)[C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C</chem>	PubChem
Appearance	Reported as a crystalline solid	Goodwin et al., 1959

## Spectroscopic Data for Structural Elucidation

The definitive structure of Lunacrine was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The foundational data was published by Goodwin, Shoolery, and Johnson in 1959.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete <sup>1</sup>H and <sup>13</sup>C NMR data for the structural elucidation of Lunacrine can be found in the seminal paper by Goodwin, S., Shoolery, J. N., & Johnson, L. F. (1959). Nuclear Magnetic Resonance Spectra of Alkaloids. I. The Complete Structure of Lunacrine and Lunine. Journal of the American Chemical Society, 81(12), 3065–3069.<sup>[3]</sup> While the specific chemical shifts (δ) and coupling constants (J) are detailed within this publication, a summary of the expected proton and carbon environments is provided below for reference.

Table 2: Expected <sup>1</sup>H NMR Resonances for **(+)-Lunacrine**

Protons	Expected Chemical Shift Range (ppm)	Multiplicity	Notes
Isopropyl methyls (6H)	0.9 - 1.2	Doublet	Diastereotopic protons
Isopropyl methine (1H)	2.0 - 2.5	Multiplet	
Methylene (2H)	2.5 - 3.0	Multiplet	
Methine (1H)	4.5 - 5.0	Multiplet	
N-Methyl (3H)	3.5 - 3.8	Singlet	
O-Methyl (3H)	3.8 - 4.1	Singlet	
Aromatic protons (3H)	6.5 - 8.0	Multiplets	

Table 3: Expected  $^{13}\text{C}$  NMR Resonances for (+)-Lunacrine

Carbons	Expected Chemical Shift Range (ppm)
Isopropyl methyls	15 - 25
Isopropyl methine	30 - 40
Methylene	25 - 35
Methine	80 - 90
N-Methyl	30 - 40
O-Methyl	55 - 65
Aromatic carbons	100 - 160
Carbonyl	170 - 180
Quaternary carbons	100 - 160

## Infrared (IR) Spectroscopy

The IR spectrum of **(+)-Lunacrine** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared Absorption Bands for **(+)-Lunacrine**

Functional Group	Wavenumber (cm <sup>-1</sup> )
C-H (alkane)	2850-3000
C=O (amide)	1650-1680
C=C (aromatic)	1450-1600
C-O-C (ether & furan)	1050-1250
C-N	1000-1250

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C<sub>16</sub>H<sub>19</sub>NO<sub>3</sub> with a precise mass measurement. The fragmentation pattern would likely involve cleavage of the isopropyl group and fragmentation of the furoquinoline ring system.

## Biological Activities and Potential Signaling Pathways

**(+)-Lunacrine** has been reported to possess cytotoxic, antibacterial, and antifungal properties. [\[1\]](#)[\[2\]](#)

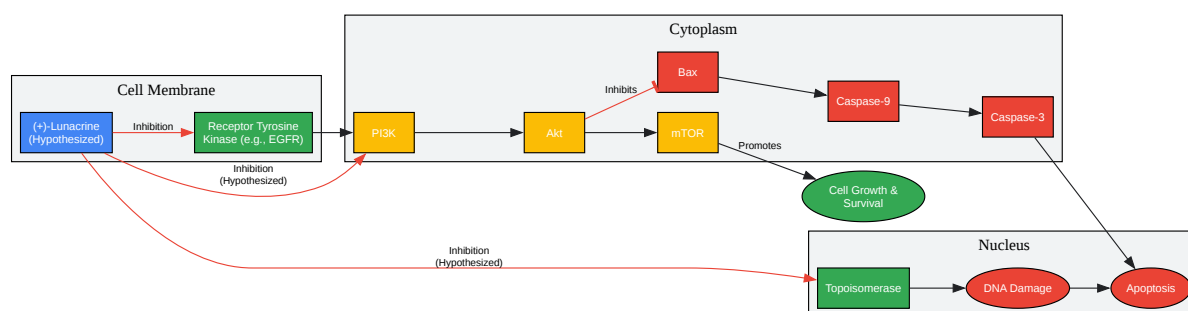
### Cytotoxicity

An ethyl acetate extract of *Lunasia amara* wood, containing 3.55% (w/w) lunacrine, exhibited cytotoxic activity against human cervical cancer (HeLa) and breast cancer (T47D) cell lines with IC<sub>50</sub> values of 71.15 µg/mL and 79.04 µg/mL, respectively. It is important to note that these values represent the activity of the crude extract and not of purified **(+)-Lunacrine**.

While the precise signaling pathways affected by **(+)-Lunacrine** have not been elucidated, other quinoline alkaloids are known to exert their anticancer effects through various mechanisms, including:

- DNA intercalation and topoisomerase inhibition: Disrupting DNA replication and repair in cancer cells.
- Inhibition of protein kinases: Modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Induction of apoptosis: Triggering programmed cell death through caspase-dependent pathways.

The diagram below illustrates a generalized signaling pathway often implicated in the cytotoxic action of quinoline-based compounds.



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Caption: Hypothesized signaling pathways for quinoline alkaloid cytotoxicity.

## Antimicrobial Activity

**(+)-Lunacrine** is reported to have antibacterial and antifungal properties, though specific minimum inhibitory concentration (MIC) values for the pure compound are not readily available

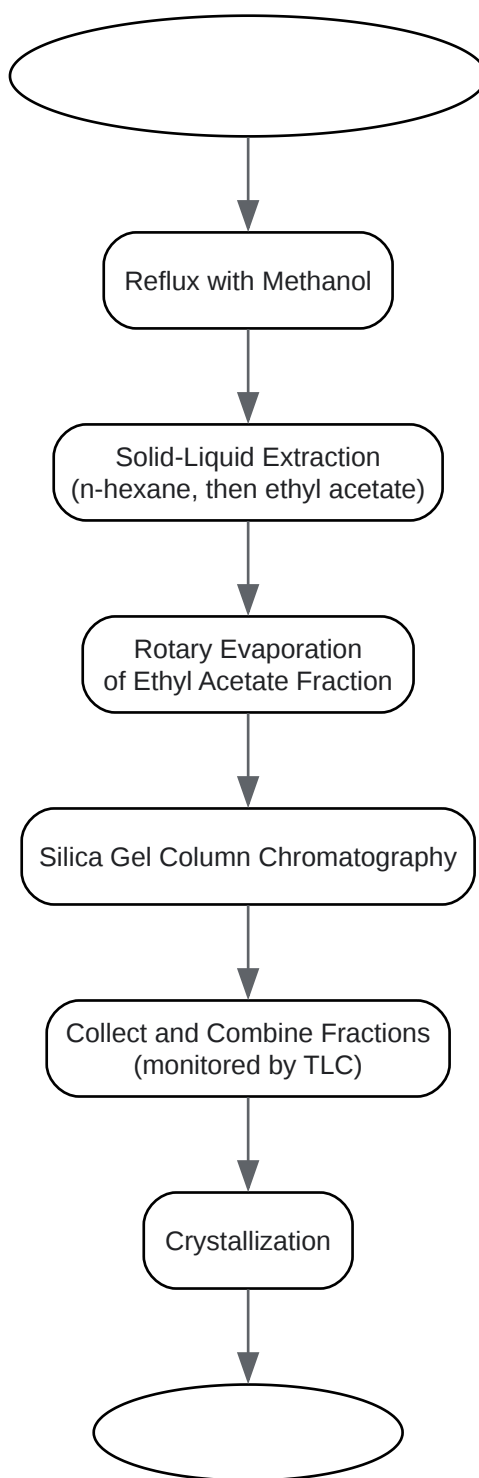
in the literature. The mechanism of action is likely related to its ability to disrupt cell membranes or interfere with essential metabolic pathways in microorganisms.

## Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent evaluation of **(+)-Lunacrine**. The following sections provide methodologies for its isolation and biological characterization.

### Isolation and Purification of (+)-Lunacrine

The following is a general protocol for the isolation of **(+)-Lunacrine** from *Lunasia amara*.



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## References

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